molecular formula C11H11N3O2 B508034 1-(2-methylbenzyl)-3-nitro-1H-pyrazole CAS No. 512809-17-5

1-(2-methylbenzyl)-3-nitro-1H-pyrazole

Cat. No. B508034
M. Wt: 217.22g/mol
InChI Key: XHWQUSGCOLRREK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Additionally, it would have a 2-methylbenzyl group attached to one of the nitrogen atoms and a nitro group attached to one of the carbon atoms in the ring .


Chemical Reactions Analysis

As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. The nitro group could be reduced to an amino group, or it could participate in nucleophilic aromatic substitution reactions. The benzyl group could also undergo various reactions depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the nitro group is often associated with reactivity and the potential for explosive decomposition .

Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

The compound 1-(2-methylbenzyl)-3-nitro-1H-pyrazole, closely related to derivatives studied for their significant biological activities, demonstrates promise in antimicrobial and anti-inflammatory applications. Research involving derivatives of pyrazole, particularly those with nitro substituents and methylbenzyl groups, has shown notable antibacterial and antifungal activities. Such compounds, through meticulous synthesis and evaluation, have been compared with standard drugs like clotrimazole and sulfamethoxazole, revealing their potential as effective antimicrobial agents (Bassyouni et al., 2012). Moreover, certain derivatives exhibit high anti-inflammatory and antinociceptive activities, suggesting their application in pain and inflammation management. This efficacy is compared with established medications such as indomethacin and morphine, highlighting their potential therapeutic benefits.

Hydrogen Bonding and Molecular Structure

Explorations into the molecular structure of pyrazole derivatives, including those similar to 1-(2-methylbenzyl)-3-nitro-1H-pyrazole, reveal intriguing insights into hydrogen bonding and its impact on molecular architecture. Studies have documented the formation of hydrogen-bonded chains and sheets within structures of methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate derivatives, showcasing the role of hydrogen bonding in determining molecular conformation and stability (Portilla et al., 2007). These structural insights are crucial for understanding the interaction mechanisms and potential reactivity of such compounds, laying the groundwork for their application in material science and pharmaceuticals.

Molecular Modeling and Drug Discovery

The application of molecular modeling techniques to pyrazole derivatives opens new avenues in drug discovery and pharmaceutical sciences. By utilizing computational chemistry methods like semiempirical MNDO (Modified Neglect of Differential Overlap), researchers can predict the stability, reactivity, and biological activity of compounds akin to 1-(2-methylbenzyl)-3-nitro-1H-pyrazole. Such studies have identified compounds with the lowest values of total energy and heat of formation, indicating their higher stability and potential for further development as pharmaceutical agents (Bassyouni et al., 2012).

Future Directions

Pyrazole derivatives are an active area of research in medicinal chemistry, and new compounds are constantly being synthesized and tested for biological activity . This compound, with its nitro and benzyl groups, could potentially have interesting biological properties and could be a subject of future research.

properties

IUPAC Name

1-[(2-methylphenyl)methyl]-3-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-9-4-2-3-5-10(9)8-13-7-6-11(12-13)14(15)16/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWQUSGCOLRREK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=CC(=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301246056
Record name 1-[(2-Methylphenyl)methyl]-3-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301246056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methylbenzyl)-3-nitro-1H-pyrazole

CAS RN

512809-17-5
Record name 1-[(2-Methylphenyl)methyl]-3-nitro-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=512809-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2-Methylphenyl)methyl]-3-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301246056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.